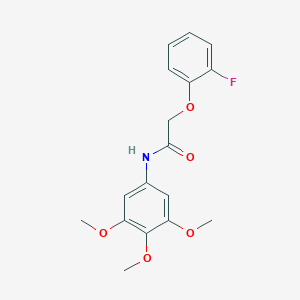
2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFA is a member of the family of compounds known as phenylacetamides, which have been studied for their ability to modulate the activity of various biological targets, including receptors and enzymes.
Mecanismo De Acción
The exact mechanism of action of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but studies have suggested that it may act through the inhibition of various enzymes and receptors, including the protein kinase C (PKC) and the epidermal growth factor receptor (EGFR). 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide for lab experiments is its ability to selectively target cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide, including the development of more efficient synthesis methods, the identification of its exact molecular targets, and the optimization of its therapeutic potential for cancer therapy. Additionally, further studies are needed to investigate the potential of 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide for the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the field of cancer research. 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have anti-proliferative effects on various cancer cell lines and to modulate the activity of various enzymes and receptors. While there are some limitations to its use in lab experiments, 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide remains a promising candidate for cancer therapy and other diseases.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5/c1-21-14-8-11(9-15(22-2)17(14)23-3)19-16(20)10-24-13-7-5-4-6-12(13)18/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYHRCCIYLDGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)
![5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4850202.png)
![4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4850204.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4850225.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4850229.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4850230.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850238.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4850271.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4850277.png)
![3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B4850294.png)